molecular formula C10H11N5O B5500248 N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE

Cat. No.: B5500248
M. Wt: 217.23 g/mol
InChI Key: KBNGLMVAVPDMJZ-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and explosives . The presence of the tetrazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)aniline with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-(1H-1,2,3,4-tetrazol-5-yl)aniline+propanoyl chlorideThis compound+HCl\text{3-(1H-1,2,3,4-tetrazol-5-yl)aniline} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(1H-1,2,3,4-tetrazol-5-yl)aniline+propanoyl chloride→this compound+HCl

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents .

Chemical Reactions Analysis

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE can be compared with other tetrazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanamide group, which can influence its reactivity and applications.

Properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-2-9(16)11-8-5-3-4-7(6-8)10-12-14-15-13-10/h3-6H,2H2,1H3,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNGLMVAVPDMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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